
1-(4-Trifluoromethylphenyl)ethylamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 1-(4-Trifluoromethylphenyl)ethylamine involves various strategies, including starting from different core structures and functionalizing them to achieve the desired trifluoromethyl derivatives. For instance, the synthesis of 2-(4-fluoro-3-hydroxyphenyl)ethylamine and its derivatives was achieved by starting from 4-fluoro-3-hydroxytoluene, which is a modification of dopamine with the para hydroxyl group replaced by fluorine . Another approach involved the reaction of 1,1-dicyano-2-bis(trifluoromethyl)ethylenes with aryl amines in the presence of carbonyl compounds, leading to trifluoromethyl-substituted derivatives of 1,4-dihydropyridine . These methods highlight the versatility in synthesizing trifluoromethylphenyl compounds through various chemical reactions.
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(4-Trifluoromethylphenyl)ethylamine can be elucidated using techniques such as X-ray crystallography. For example, the crystal structure of a diastereomeric salt derived from 1-(3-methoxyphenyl)ethylamine was determined, revealing a layer-like arrangement that contributed to high resolution efficiency . This indicates that the molecular structure of these compounds can significantly influence their physical properties and potential applications.
Chemical Reactions Analysis
The chemical reactivity of trifluoromethylphenyl compounds is diverse, as seen in the synthesis of 1,2,4-triazoles with a difluoro(heteroaryl)methyl moiety, which involved reactions starting from ethyl 2,2-difluoro(heteroaryl)acetate with phenyllithiums or from chlorodifluoro(heteroaryl)methane with benzaldehydes . Additionally, the diastereoselectivity of reactions involving trifluoroacetaldehyde ethyl hemiacetal with enamines and imines was reversed, providing a method to synthesize 4,4,4-trifluoro-1-aryl-3-hydroxy-2-methyl-1-butanones . These reactions demonstrate the potential for creating a wide range of trifluoromethylphenyl derivatives with varying properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(4-Trifluoromethylphenyl)ethylamine derivatives are influenced by their molecular structure. For example, the introduction of a 2-phenylethyl group on the nitrogen atom of 2-(4-fluoro-3-hydroxyphenyl)ethylamine derivatives increased liposolubility and binding to lipophilic sites on dopamine receptors . The biological actions of N-2,2,2-trifluoroethyl-2-(3,4-dihydroxyphenyl)ethylamine were compared to dopamine and its analogs, showing a weak effect on adenylate cyclase activity and a relaxant effect on rabbit renal and ear arteries . The characterization of 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione included quantum chemical calculations and spectral techniques, revealing its conformational flexibility and energetic behavior in solvent media . These studies underscore the importance of molecular modifications in altering the properties and biological activities of trifluoromethylphenyl compounds.
Applications De Recherche Scientifique
Pharmacological Activities : N-2,2,2,-Trifluoroethyl-2-(3,4-dihydroxyphenyl)ethylamine, a related compound, was synthesized and showed activity on adenylate cyclase in the rat striatum, as well as relaxant effects in isolated rabbit renal and ear arteries, but without selectivity for dopamine receptors (O'Donnell, Azzaro, & Urquilla, 1980).
Structural Analysis : The structural investigation of [1-hydroxy-(4-hydroxyphenyl)-2-propyl]methylammonium dihydrogenphosphate, which has an ethylamine side chain, was carried out using single-crystal X-ray diffraction, revealing specific conformational properties (Datta, Podder, & Dattagupta, 1994).
Metabolic Products : Research on N-ethyl-beta-methoxy-beta-(3'-trifluoromethylphenyl)ethylamine (SKF 40652A) showed the production of various metabolites through N-dealkylation and N-oxidation processes in rabbit liver, providing insights into its metabolic pathways (Beckett & Rahman, 1977).
Inhibition of Monoamine Oxidase : 1-(3-n-Hexyloxy-4-hydroxy-5-n-propylphenyl)ethylamine was found to have inhibitory power against monoamine oxidase, showing potential as a psychoactive or therapeutic agent (McCoubrey, 1959).
Antidepressant Activity : A study on 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives highlighted their potential in inhibiting neurotransmitter uptake and showed promise as antidepressants in rodent models (Yardley et al., 1990).
Chemical Synthesis and Analytical Characterization : Research on 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine and its isomers, which are based on the 1,2-diarylethylamine template like 1-(4-Trifluoromethylphenyl)ethylamine, focused on their syntheses and analytical characterizations for potential clinical applications (Dybek et al., 2019).
Herbicidal Activities : 4-(3-Trifluoromethylphenyl)pyridazine derivatives, related to 1-(4-Trifluoromethylphenyl)ethylamine, demonstrated significant herbicidal activities in agricultural research, offering potential in plant protection (Xu et al., 2008).
Corrosion Inhibition : Imidazoline derivatives related to 1-(4-Trifluoromethylphenyl)ethylamine have been investigated as corrosion inhibitors for mild steel, revealing their potential application in industrial settings (Zhang et al., 2015).
Enantioseparation in Chemical Synthesis : Studies have also focused on the enantioseparation of racemic 1-(4-chlorophenyl)ethylamine, showcasing the importance of chirality in chemical synthesis and its applications in creating specific herbicides (Zhang et al., 2018).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h2-6H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMZDWPMXGQNBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382091 | |
| Record name | 1-(4-Trifluoromethylphenyl)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Trifluoromethylphenyl)ethylamine | |
CAS RN |
15996-84-6 | |
| Record name | 1-(4-Trifluoromethylphenyl)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(Trifluoromethyl)phenyl]ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



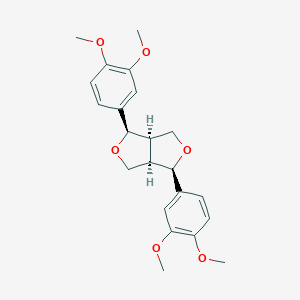
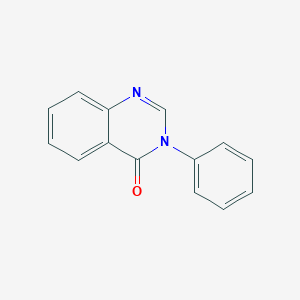
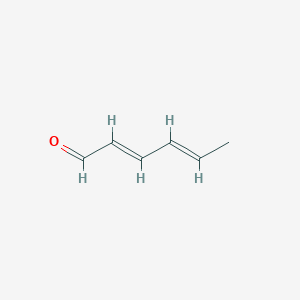
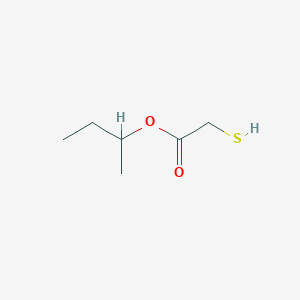

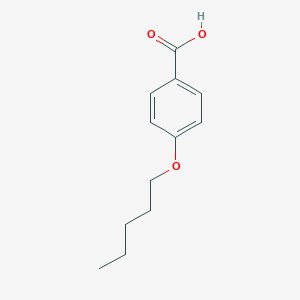
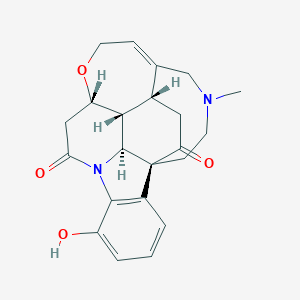
![1-Phenylnaphtho[2,1-b]thiophene](/img/structure/B92081.png)
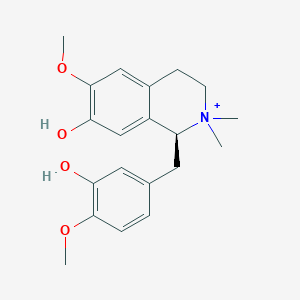
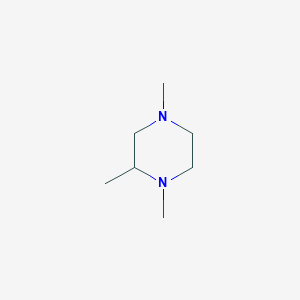
![4-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B92091.png)
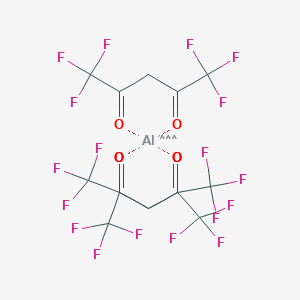
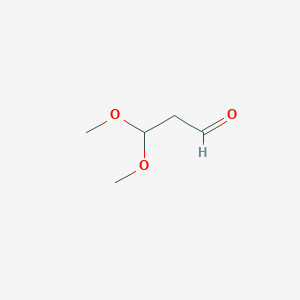
![Dibenzo[a,o]perylene](/img/structure/B92097.png)